2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid
Overview
Description
2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid is a useful research compound. Its molecular formula is C4H5N3O4 and its molecular weight is 159.101. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Assemblies
2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid derivatives have been studied for their ability to form two-dimensional supramolecular assemblies through intermolecular hydrogen bonding. These assemblies are formed between acid or amide and urazole groups, as well as between the carbonyl group of the urazole heterocycle and a hydrogen atom of a phenyl ring, showing potential in the development of new materials and molecular structures (Seidel et al., 1995).
Catalysis
Research has demonstrated that certain derivatives of this compound can be used as catalysts. For example, the reaction of cholesteryl acetate with 4‐phenyl‐1,2,4‐triazoline‐3,5‐dione in the presence of lithium perchlorate was catalyzed to form specific chemical structures, indicating potential applications in organic synthesis (Kinart et al., 2005).
Synthesis of Amino Acids and Derivatives
These compounds are also useful intermediates in the synthesis of various natural and non-natural α-amino acids and their derivatives. For instance, research has shown their utility in synthesizing amino acids with diazo functions, expanding the toolkit available for developing new amino acid-based compounds (Burger et al., 1992).
Molecular Dynamics in Elastomers
In the field of polymer science, derivatives of this compound have been used to study the molecular dynamics of new thermoplastic elastomers. These studies, which used techniques like deuteron nuclear magnetic resonance, have enhanced the understanding of polymer backbone dynamics and junction zones in these materials (Dardin et al., 1993).
Metal Complex Formation
There is evidence that this compound derivatives can form stable metal complexes, acting as N,O-chelating ligands. This property was demonstrated using copper(II) compounds, suggesting potential applications in coordination chemistry and materials science (Filippova et al., 2005).
Supramolecular Self-Assembling in Polymers
Research has shown that derivatives of this compound can self-assemble into highly ordered supramolecular structures. This finding is significant for the development of advanced materials with specific properties, such as enhanced strength or altered electrical conductivity (Hilger et al., 1992).
Safety and Hazards
The safety information for “2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid are currently unknown
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound are currently unknown . These could include factors such as pH, temperature, and the presence of other molecules.
Properties
IUPAC Name |
2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O4/c8-2(9)1-7-3(10)5-6-4(7)11/h1H2,(H,5,10)(H,6,11)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCMEVQQMDUXOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=O)NNC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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